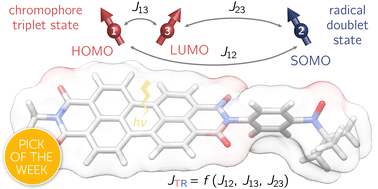Calculation of exchange couplings in the electronically excited state of molecular three-spin systems†
Chemical Science Pub Date: 2022-09-19 DOI: 10.1039/D2SC04701B
Abstract
Photogenerated molecular three-spin systems, composed of a chromophore and a covalently bound stable radical, are promising candidates for applications in the field of molecular spintronics. Through excitation with light, an excited doublet state and a quartet state are generated, whereby their energy difference depends on the exchange interaction JTR between the chromophore triplet state (T) and the stable radical (R). In order to establish design rules for new materials to be used in molecular spintronics devices, it is of great importance to gain knowledge on the magnitude of JTR as well as the factors influencing JTR on a molecular level. Here, we present a robust and reliable computational method to determine excited state exchange couplings in three-electron-three-centre systems based on a CASSCF/QD-NEVPT2 approach. The methodology is benchmarked and then applied to a series of molecules composed of a perylene chromophore covalently linked to various stable radicals. We calculate the phenomenological exchange interaction JTR between chromophore and radical, which can be compared directly to the experiment, but also illustrate how the individual exchange interactions Jij can be extracted using an effective Hamiltonian that corresponds to the Heisenberg–Dirac–Van-Vleck Hamiltonian. The latter procedure enables a more detailed analysis of the contributions to the exchange interaction JTR and yields additional insight that will be invaluable for future design optimisation.


Recommended Literature
- [1] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†
- [2] Entrapment of a pyridine derivative within a copper–palladium alloy: a bifunctional catalyst for electrochemical reduction of CO2 to alcohols with excellent selectivity and reusability†
- [3] Kinetics and thermodynamics of metal binding to the N-terminus of a human copper transporter, hCTR1†
- [4] Synergetic functional properties of two-component single amino acid-based hydrogels†
- [5] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [6] VIII.—Researches on the action of the copper-zinc couple on organic bodies. Part IV. On iodide of allyl
- [7] Domain switching contribution to the ferroelectric, fatigue and piezoelectric properties of lead-free Bi0.5(Na0.85K0.15)0.5TiO3 films
- [8] CTAB-triggered Ag aggregates for reproducible SERS analysis of urinary polycyclic aromatic hydrocarbon metabolites†
- [9] A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids
- [10] Back cover










